3-(2-(Benzyloxy)phenyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a chlorobenzylidene group, and a pyrazole carbohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzylidene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzylidene)-5-phenyl-2(3H)-furanone
- 5-(4-Chlorobenzylidene)-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
Uniqueness
Compared to similar compounds, 3-(2-(Benzyloxy)phenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
634895-28-6 |
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Molecular Formula |
C24H19ClN4O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-12-10-17(11-13-19)15-26-29-24(30)22-14-21(27-28-22)20-8-4-5-9-23(20)31-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
GLAMFPCIGCKDKF-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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